N4-Aminocytidine

Description

Overview of N4-Aminocytidine as a Nucleoside Analog

N4-Aminocytidine is a synthetic analog of the naturally occurring nucleoside, cytidine (B196190). nih.govoup.com As a nucleoside analog, it mimics the structure of the building blocks of nucleic acids, DNA and RNA. wikipedia.org This structural similarity allows it to be recognized and processed by cellular machinery involved in nucleic acid synthesis. nih.govasm.org However, the presence of an amino group at the N4 position of the cytosine base distinguishes it from its natural counterpart, leading to altered biological activity. nih.govbiosynth.com

First synthesized through the reaction of cytidine with hydrazine (B178648), a process significantly enhanced by the presence of bisulfite, N4-aminocytidine has been identified as a potent mutagen in a variety of organisms. nih.govoup.com Its mutagenic effects have been observed in bacteria, such as Escherichia coli and Salmonella typhimurium, as well as in bacteriophages and the fruit fly, Drosophila. nih.govnih.govnih.gov

The primary mechanism behind its mutagenic action is its incorporation into DNA during replication. nih.govnih.gov Once taken up by the cell, N4-aminocytidine is metabolized into its triphosphate form, N4-aminodeoxycytidine 5'-triphosphate. nih.govasm.org This molecule can then be used as a substrate by DNA polymerases, leading to its insertion into the newly synthesized DNA strand. The presence of this altered base in the DNA template causes mispairing during subsequent rounds of replication, resulting in specific point mutations known as transitions. nih.gov Specifically, N4-aminocytidine induces both A/T to G/C and G/C to A/T transitions at a nearly equal frequency. nih.gov Research has demonstrated a direct linear relationship between the concentration of N4-aminocytidine incorporated into DNA and the frequency of mutations observed. nih.govasm.org

The mutagenic potency of N4-aminocytidine is notably high, reported to be two orders of magnitude greater than that of N4-amino-2'-deoxycytidine and more than two orders of magnitude greater than N4-hydroxycytidine in certain bacterial systems. nih.govoup.com This high activity makes it a valuable tool for researchers in genetic studies to induce transition mutations in microorganisms. nih.gov

Below is a table summarizing the key properties of N4-Aminocytidine.

| Property | Value |

| Chemical Formula | C₉H₁₄N₄O₅ |

| Molar Mass | 258.23 g/mol |

| CAS Number | 57294-74-3 |

| Mutagenic Effect | Induces A/T ↔ G/C transitions |

Historical Context of Mutagenic Nucleoside Analogs in Genetic Studies

The use of nucleoside analogs as mutagens has a long and significant history in the field of genetics and molecular biology. nih.govresearchgate.net These compounds have been instrumental in elucidating the mechanisms of DNA replication, repair, and mutagenesis, and have served as powerful tools for creating genetic mutations to study gene function. nih.gov The fundamental principle behind their use is their ability to be incorporated into DNA in place of natural nucleosides, subsequently causing errors in base pairing during DNA replication. youtube.comasm.org

One of the earliest and most well-known examples of a mutagenic nucleoside analog is 5-bromouracil (B15302) (5-BU), an analog of thymine (B56734). Due to its structural similarity, 5-BU can be incorporated into DNA in place of thymine. However, it has a higher propensity to undergo a tautomeric shift, a change in its isomeric form, which alters its base-pairing properties. In its common keto form, it pairs with adenine (B156593), just as thymine does. But in its rarer enol form, it can mispair with guanine (B1146940). This leads to the induction of A/T to G/C transitions.

Another classic example is 2-aminopurine (B61359) (2-AP), an analog of adenine. 2-AP can be incorporated into DNA opposite thymine. However, it can also mispair with cytosine, leading to A/T to G/C transitions. Conversely, if 2-AP is already incorporated and pairs with cytosine during a subsequent round of replication, it will result in a G/C to A/T transition.

The study of these and other analogs, such as N4-hydroxycytidine, which was first described in the 1980s as a potent mutagen, has provided deep insights into the fidelity of DNA replication and the pathways of spontaneous and induced mutations. dntb.gov.uadrugbank.com These chemical mutagens react directly with the nitrogenous bases of DNA, chemically modifying them and causing mutations. youtube.com The development and characterization of a wide array of nucleoside analogs have allowed researchers to create specific types of mutations, aiding in the detailed analysis of gene structure and function. mdpi.com N4-aminocytidine, with its exceptionally high mutagenic activity and its specific induction of transition mutations, represents a significant addition to this toolkit for genetic research. nih.govoup.com

The table below lists some key mutagenic nucleoside analogs and their primary mutational signatures.

| Nucleoside Analog | Natural Base Analog Of | Primary Mutational Effect |

| N4-Aminocytidine | Cytidine | A/T ↔ G/C Transitions |

| 5-Bromouracil | Thymine | A/T → G/C Transitions |

| 2-Aminopurine | Adenine | A/T ↔ G/C Transitions |

| N4-Hydroxycytidine | Cytidine | A/T → G/C and G/C → A/T Transitions |

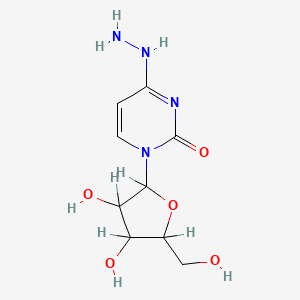

Structure

3D Structure

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4,6-8,14-16H,3,10H2,(H,11,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSRMDMJEZIUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1NN)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57294-74-3 | |

| Record name | N4-Aminocytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Reactivity of N4 Aminocytidine

Chemical Synthesis Methodologies

The synthesis of N4-aminocytidine and its derivatives involves specific chemical reactions to introduce the amino group at the N4 position of the cytosine base.

Synthesis from Cytidine (B196190) and Hydrazine-Bisulfite

N4-Aminocytidine can be readily formed by treating cytidine with hydrazine (B178648) in the presence of bisulfite under mild conditions nih.gov. This reaction is a convenient method for transforming cytosine residues in polynucleotides into N4-aminocytosines nih.gov. A modified procedure for converting a cytidine residue to N4-aminocytidine involves incubating an oligonucleotide (1 nM to 1 mM) in a solution containing 4 M hydrazine, 0.3 M sodium bisulfite, and 0.1 M phosphate (B84403) buffer at pH 5.0 at 50°C for 3 hours pnas.org. Bisulfite acts as a catalyst in this transamination reaction pnas.orgnih.gov. The product, N4-aminocytidine, has been isolated in good yield using this method nih.gov.

Synthesis of N4-Amino-2'-deoxycytidine Triphosphate Derivatives

The synthesis of N4-amino-2'-deoxycytidine triphosphate (N4-amino-dCTP) derivatives can be achieved through different routes. One method involves the bisulfite-mediated displacement of the C4 amino group of cytosine mdpi.com. N4-amino-2'-deoxycytidine triphosphate was synthesized from 2'-deoxycytidine (B1670253) triphosphate (dCTP) via microwave-mediated bisulfite-catalyzed transamination with hydrazine under strictly controlled reaction conditions mdpi.com. Another approach describes the synthesis of N4-modified 2'-deoxycytidine-5'-triphosphates by the acylation of 2'-deoxycytidine with an appropriate activated ester of carboxylic acid, followed by phosphorylation oup.comresearchgate.net. These N4-acyl-2'-deoxycytidines were isolated in yields ranging from 40–84% after purification oup.com. The subsequent phosphorylation step yielded the modified nucleotides in 29–48% yields oup.com.

Data Table: Synthesis Yields of N4-Acyl-2'-deoxycytidines and their Triphosphates oup.com

| Compound Class | Synthesis Method | Typical Yield Range |

| N4-Acyl-2'-deoxycytidines | Acylation of 2'-deoxycytidine with activated ester | 40–84% |

| N4-Acyl-2'-deoxycytidine-5'-TP | Phosphorylation of N4-acyl-2'-deoxycytidine | 29–48% |

Chemical Reactivity and Adduct Formation

N4-Aminocytidine and its modified forms exhibit specific chemical reactivity, particularly in the context of interactions with nucleic acids.

Interaction with DNA Duplexes and Structural Alterations

N4-Aminocytidine has been shown to bind to DNA duplexes and chemically react with them, leading to alterations in their structure biosynth.com. The reaction of an N4-aminocytidine residue with an abasic site on the opposing strand of a DNA duplex can lead to the formation of interstrand DNA-DNA cross-links nih.govresearchgate.net. These covalent hydrazone-based cross-links are reported to be stable under physiologically relevant conditions nih.gov. The formation of such cross-links can confer substantial resistance to thermal denaturation of the DNA duplex researchgate.net. The cross-linking reaction is typically fast, completing within 4 hours, and can achieve yields better than 90% researchgate.net.

Data Table: Interstrand Cross-linking between N4-Aminocytidine and Abasic Site researchgate.net

| Reactants | Product Type | Reaction Time | Typical Yield | Stability | Effect on DNA Duplex |

| N4-aminocytidine residue + Abasic site in DNA duplex | Covalent hydrazone cross-link | ~4 hours | >90% | Stable under physiological conditions | Increased thermal stability |

Formation of N4-Aminocytosine-Bisulfite Adducts

The formation of N4-aminocytosine-bisulfite adducts, also known as 4-ACBA, results from the reaction between bisulfite and cytosine at its N4 position ontosight.ai. This reaction is particularly relevant in the context of bisulfite treatment of DNA, a common technique for analyzing DNA methylation patterns ontosight.ai. While bisulfite primarily converts cytosine to uracil, it can also react with the N4 amino group, forming this adduct ontosight.ai. The formation of 4-ACBA can interfere with the standard bisulfite conversion process, potentially complicating the interpretation of DNA methylation data ontosight.ai. Bisulfite adducts, in general, are formed when bisulfite reacts with aldehydes and highly reactive ketones, typically resulting in water-soluble salts that can be used for purification rochester.edunih.gov.

Generation of Reactive Groups in Polynucleotides

The transformation of cytosines in polynucleotides into N4-aminocytosines using hydrazine-bisulfite is a convenient method for generating reactive groups within the polymer nih.govguidetopharmacology.org. These reactive N4-amino groups can then be utilized for further chemical modifications or conjugations google.comresearchgate.net. For instance, the N4-aminocytidine residues in a single-stranded nucleic acid can react with appropriate nucleoside analogues, such as those containing aldehyde functionalities, to form hydrazone derivatives, creating covalent linkages or "covalent base pairs" pnas.org. This reactivity allows for the introduction of various labels or functional groups into nucleic acids nih.govgoogle.com.

Biochemical Metabolism and Cellular Processing of N4 Aminocytidine

Proposed Metabolic Pathways in Model Organisms (e.g., Escherichia coli)

Studies in Escherichia coli have proposed a metabolic pathway for N4-aminocytidine that involves its conversion into key phosphorylated derivatives. This pathway is crucial for understanding how the analog exerts its effects. nih.govosti.govnih.gov

Formation of N4-Aminodeoxycytidine 5'-Triphosphate (dCamTP)

A significant metabolic fate of N4-aminocytidine in cells is its conversion to the deoxyribonucleotide triphosphate form, N4-aminodeoxycytidine 5'-triphosphate (dCamTP). This conversion is a critical step as dCamTP is the substrate that can be incorporated into DNA during replication. osti.govCurrent time information in West Northamptonshire, GB.dntb.gov.uamdpi.comnih.gov Research using radiolabeled N4-aminocytidine in E. coli has shown the presence of [3H]N4-aminodeoxycytidine in cellular DNA, providing direct evidence of this metabolic conversion and subsequent incorporation. nih.govosti.govnih.gov The extent of incorporation was found to be dependent on the dose of N4-aminocytidine administered to the cells. nih.govosti.govnih.gov

In cell-free systems utilizing DNA polymerase, dCamTP has been shown to be incorporated into polynucleotides. nih.govnih.gov Specifically, both E. coli DNA polymerase I large fragment and mammalian DNA polymerase alpha can catalyze the incorporation of dCamTP into DNA. nih.gov This incorporation can occur efficiently in place of deoxycytidine 5'-triphosphate (dCTP) opposite guanine (B1146940) residues in the template DNA. nih.gov Furthermore, dCamTP can also be incorporated, albeit less efficiently, in place of deoxythymidine 5'-triphosphate (dTTP) opposite adenine (B156593) residues. nih.govnih.gov This ambiguous base-pairing potential of dCamTP is considered a key factor in its mutagenic activity, leading to base-pair transitions during DNA replication. nih.govnih.gov

Formation of Deoxycytidine 5'-Triphosphate from N4-Aminocytidine

Interestingly, studies in E. coli have also indicated that a major portion of the radioactivity in the DNA of cells treated with radiolabeled N4-aminocytidine is found in the deoxycytidine fraction. nih.govosti.gov This suggests an alternative metabolic route where N4-aminocytidine is converted into deoxycytidine 5'-triphosphate. nih.govosti.govdntb.gov.uadntb.gov.ua This proposed pathway is initiated by the conversion of N4-aminocytidine into uridine (B1682114). nih.govosti.govdntb.gov.uadntb.gov.ua

Mechanisms of Cellular Uptake

The cellular uptake of N4-aminocytidine is a prerequisite for its subsequent metabolism and biological activity. Studies in E. coli have indicated that the uptake of N4-aminocytidine by cells is efficient, comparable to the uptake of natural cytidine (B196190). nih.govosti.govnih.gov While the specific transporters or mechanisms involved in N4-aminocytidine uptake are not extensively detailed in the provided information, its efficient entry into the cell suggests the involvement of nucleoside transport systems.

Enzymatic Biotransformation

Enzymatic biotransformation plays a crucial role in determining the intracellular fate and activity of N4-aminocytidine. These enzymatic processes can lead to both the formation of active metabolites and the deactivation or degradation of the compound.

Role of Cytidine Deaminases in N4-Aminocytidine Metabolism

Cytidine deaminase (CDA) is an enzyme known to be involved in the metabolism of cytidine and its analogs. Research has shown that a cytidine deaminase preparation obtained from E. coli can catalyze the decomposition of N4-aminocytidine. nih.govosti.govdntb.gov.uadntb.gov.ua This enzymatic reaction leads to the conversion of N4-aminocytidine into uridine and hydrazine (B178648). nih.govosti.govdntb.gov.uadntb.gov.ua This deamination pathway represents a significant route for the biotransformation of N4-aminocytidine and can influence its availability for phosphorylation and incorporation into DNA. Human CDA is also known to deaminate cytidine and deoxycytidine, as well as their analogs. researchgate.net

Deactivation Pathways Involving Enzymatic Conversions

Summary of Proposed Metabolic Pathways in E. coli

| Pathway | Initial Compound | Enzyme Involved (if specified) | Products | Significance |

| Formation of dCamTP | N4-Aminocytidine | Not explicitly specified | N4-aminodeoxycytidine 5'-triphosphate (dCamTP) | Substrate for incorporation into DNA |

| Formation of Deoxycytidine 5'-Triphosphate | N4-Aminocytidine | Initiated by conversion to uridine | Deoxycytidine 5'-triphosphate | Contributes to natural nucleotide pool |

| Deamination by Cytidine Deaminase | N4-Aminocytidine | Cytidine Deaminase | Uridine, Hydrazine | Deactivation pathway |

Data on N4-Aminodeoxycytidine Incorporation into E. coli DNA

| N4-Aminocytidine Dose | % N4-Aminodeoxycytidine in Total Nucleoside Content of DNA |

| (Dose 1) | 0.01 - 0.07% (dependent on dose) nih.govosti.govnih.gov |

| (Dose 2) | ... |

Enzymatic Activity of E. coli Cytosine Deaminase (CodA) with Analogs

| Substrate | kcat/Km (M⁻¹s⁻¹) for E. coli CodA acs.org |

| Cytosine | 8.4 (0.9) × 10⁴ acs.org |

| 5-Aminocytosine | 8.0 (0.5) × 10³ acs.org |

| Isoguanine | 1.1 (0.1) × 10⁵ acs.org |

| 5-Methylcytosine | 2.2 (0.1) × 10¹ acs.org |

| 5-Fluorocytosine | 2.5 (0.5) × 10² acs.org |

Molecular Mechanisms of N4 Aminocytidine Induced Mutagenesis

Incorporation into Nucleic Acids

The mutagenic cascade of N4-aminocytidine begins with its metabolic activation and subsequent incorporation into the nucleic acid polymers, DNA and potentially RNA.

Direct Incorporation of N4-Aminodeoxycytidine into DNA

The primary pathway for N4-aminocytidine's mutagenic action involves its conversion into a deoxyribonucleoside triphosphate and its subsequent incorporation into DNA. acs.orgnih.gov Within the cell, N4-aminocytidine is metabolized to N4-aminodeoxycytidine 5'-triphosphate (dCamTP). acs.orgnih.gov This analog can then be utilized by DNA polymerases as a substrate during DNA replication.

Studies have demonstrated that dCamTP can be efficiently incorporated into a growing DNA strand. It primarily acts as a substitute for deoxycytidine triphosphate (dCTP). nih.gov However, its mutagenic potential is significantly amplified by its ability to also be incorporated in place of deoxythymidine triphosphate (dTTP), albeit at a lower frequency. acs.org Research using E. coli DNA polymerase I large fragment showed that the rate of N4-aminodeoxycytosine incorporation was approximately half that of cytosine when pairing with guanine (B1146940), and about 1/30th that of thymine (B56734) when pairing with adenine (B156593). acs.org This dual incorporation capacity is a cornerstone of its mutagenic activity, leading to transition mutations. nih.govacs.org

The amount of N4-aminodeoxycytidine found in cellular DNA is directly proportional to the dose of N4-aminocytidine administered and correlates with the observed mutation frequency, providing strong evidence for this mechanism. nih.gov High-pressure liquid chromatography has been used to quantify the incorporation, revealing that N4-aminodeoxycytidine can constitute 0.01% to 0.07% of the total nucleosides in the DNA of treated E. coli cells. nih.gov

| Parameter | Finding | Organism/System | Reference |

|---|---|---|---|

| Metabolite | N4-aminodeoxycytidine 5'-triphosphate (dCamTP) | Mammalian cells, E. coli | acs.orgnih.gov |

| Incorporation as dCTP substitute | Efficiently incorporated opposite guanine | In vitro (E. coli DNA polymerase I) | acs.org |

| Incorporation as dTTP substitute | Incorporated opposite adenine at a lower frequency | In vitro (E. coli DNA polymerase I) | acs.org |

| Relative Incorporation Rate (vs. natural nucleotide) | 1/2 to cytosine; 1/30 to thymine | In vitro (E. coli DNA polymerase I) | acs.org |

| Correlation with Mutagenesis | Linear relationship between DNA incorporation and mutation frequency | E. coli | nih.gov |

Incorporation of Modified Nucleotides into RNA

While the incorporation of N4-aminocytidine into DNA is well-documented, its potential incorporation into RNA is less characterized but mechanistically plausible. As a ribonucleoside analog, N4-aminocytidine can be phosphorylated to N4-aminocytidine triphosphate (CTP analog). This triphosphate form could then serve as a substrate for RNA polymerases during transcription.

Fidelity of DNA Replication and Repair

Once incorporated into the DNA template, N4-aminocytosine disrupts the normal functioning of the DNA replication and repair machinery, primarily through its interactions with DNA polymerases and its unique base-pairing properties.

Interaction with DNA Polymerases during DNA Synthesis

DNA polymerases are crucial for both the initial incorporation of N4-aminodeoxycytidine and the subsequent replication of DNA containing this analog. The interaction of the modified nucleotide with the active site of the polymerase is a key determinant of its mutagenic outcome. In vitro studies with mammalian DNA polymerase alpha have shown that dCamTP can effectively compete with both dCTP and dTTP for incorporation into newly synthesized DNA. nih.gov

Once N4-aminocytosine is part of the template strand, it can direct the incorporation of either guanine or adenine by the DNA polymerase during subsequent rounds of replication. acs.org The polymerase's ability to "read" the N4-aminocytosine residue as either a cytosine or a thymine is central to the generation of both G/C to A/T and A/T to G/C transition mutations. nih.gov

Ambivalent Base-Pairing Properties and Tautomerism of N4-Aminocytosine

The mutagenicity of N4-aminocytosine is fundamentally linked to its chemical structure, which allows for ambivalent base-pairing. This is due to the existence of different tautomeric forms of the base. nih.gov Like other N4-substituted cytosine derivatives, N4-aminocytosine can exist in both an amino form and an imino form.

In its amino form, N4-aminocytosine preferentially pairs with guanine , mimicking the canonical Watson-Crick base pairing of cytosine.

In its less stable imino tautomeric form, it is predicted to preferentially pair with adenine . nih.gov

This tautomeric ambiguity means that a single N4-aminocytosine residue in the DNA can instruct the polymerase to insert either a G or an A on the opposing strand during replication. This directly explains the observation that N4-aminocytidine induces both A/T to G/C and G/C to A/T transitions at roughly equal rates. nih.gov Studies on related compounds like N4-methoxycytosine have provided structural evidence for the existence of both amino and imino forms in base pairs with guanine and adenine, respectively, supporting this model of mutagenic action.

Influence on DNA Proofreading Mechanisms

DNA polymerases possess a 3' to 5' exonuclease activity, a proofreading function that removes incorrectly incorporated nucleotides. biorxiv.org The ability of this proofreading machinery to recognize and excise N4-aminodeoxycytidine plays a role in the ultimate mutation frequency.

Research on the interaction of N4-aminodeoxycytidylic acid with the proofreading function of E. coli DNA polymerase I has revealed a context-dependent recognition. nih.gov

When N4-aminocytosine is incorporated opposite guanine (acting as a C analog), the 3'-5' exonuclease does not efficiently recognize it as an error. The enzyme appears unable to distinguish it from a correctly paired cytosine. nih.gov

Conversely, when N4-aminocytosine is incorporated opposite adenine (acting as a T analog), the proofreading exonuclease recognizes it as an incorrect base and excises it. nih.gov

| Base Pair | Proofreading Recognition (E. coli DNA Pol I) | Reference |

|---|---|---|

| N4-aminocytosine : Guanine | Not recognized as incorrect; not efficiently excised | nih.gov |

| N4-aminocytosine : Adenine | Recognized as incorrect; excised by 3'-5' exonuclease | nih.gov |

Mutational Spectrum and Specificity of N4-Aminocytidine

The mutagenic activity of N4-aminocytidine, a potent nucleoside analog, is characterized by a distinct and specific pattern of induced mutations. nih.gov Extensive research, particularly involving phage and bacterial systems, has elucidated the precise nature of the DNA sequence alterations resulting from exposure to this compound. This analysis reveals a strong preference for transition mutations, with a notable absence of other types of genetic alterations. nih.gov

Induction of Adenine-Thymine (AT) to Guanine-Cytosine (GC) Transitions

N4-aminocytidine is a potent inducer of AT to GC transition mutations. nih.gov This specific type of mutation has been demonstrated in various experimental systems. For instance, N4-aminocytidine can cause the reversion of an amber mutant of the phi X174 phage to its wild type, an event shown to be exclusively the result of an AT to GC transition. nih.gov

The underlying molecular mechanism involves the metabolic conversion of N4-aminocytidine into its deoxynucleoside triphosphate form, N4-aminodeoxycytidine 5'-triphosphate (dCamTP). nih.govnih.gov This analog can then be incorporated into DNA during replication. In vitro studies using DNA polymerase have shown that dCamTP can be incorporated as a substitute for thymidine triphosphate (dTTP), pairing opposite adenine. nih.gov In subsequent rounds of DNA replication, the incorporated N4-aminocytosine residue preferentially pairs with guanine, completing the AT to GC transition. nih.govnih.gov

Cell-free experiments have confirmed that dCamTP can be incorporated into a polynucleotide chain opposite a poly(dA) template. nih.gov The rate of this misincorporation is significant; for example, with E. coli DNA polymerase I, the rate of N4-aminocytosine nucleotide incorporation opposite adenine was about 1/30th that of thymine incorporation. nih.gov Once incorporated, the N4-aminocytosine residue in the template strand directs the incorporation of guanine as efficiently as a natural cytosine residue. nih.gov

Induction of Guanine-Cytosine (GC) to Adenine-Thymine (AT) Transitions

In addition to inducing AT to GC changes, N4-aminocytidine also causes GC to AT transitions. nih.gov The mechanism for this is twofold. First, the analog N4-aminodeoxycytidine 5'-triphosphate can be correctly incorporated into a new DNA strand opposite a guanine in the template strand, effectively substituting for deoxycytidine triphosphate (dCTP). nih.gov In subsequent replication cycles, this incorporated N4-aminocytosine can then mispair with adenine, leading to a GC to AT transition.

Studies analyzing the full spectrum of mutations have shown that both AT to GC and GC to AT transitions are key features of N4-aminocytidine mutagenesis. nih.gov Research on the lac promoter-lacZ alpha region of the M13mp2 phage revealed that these two types of transitions occur at approximately equal rates. nih.gov This bidirectional transition capability underscores the ambiguous base-pairing properties of the N4-aminocytosine base once it is part of the DNA structure. nih.govnih.gov

The following table summarizes the observed mutation frequencies from a study on M13mp2 phage mutants induced by N4-aminocytidine. nih.gov

| Mutation Type | Number of Mutations | Percentage of Total |

| AT to GC Transitions | 46 | 51.1% |

| GC to AT Transitions | 44 | 48.9% |

| Transversions | 0 | 0% |

| Deletions/Insertions | 0 | 0% |

| Total | 90 | 100% |

This table is based on data from the analysis of 89 single point mutants and one double point mutant. nih.gov

Absence of Transversions and Deletions/Insertions

A defining characteristic of the mutational spectrum of N4-aminocytidine is its high specificity for transition mutations. nih.gov Comprehensive sequence analysis of mutants induced by this compound has consistently shown a complete lack of transversion mutations (purine to pyrimidine (B1678525) or pyrimidine to purine) and frameshift mutations, such as deletions or insertions. nih.gov

In a detailed study of 89 mutants of the M13mp2 phage, all detected mutations were found to be transitions. nih.gov This high degree of specificity suggests that the mutagenic mechanism of N4-aminocytidine is primarily, if not exclusively, driven by base-pairing errors during DNA replication, rather than by mechanisms that would cause more drastic structural changes to the DNA. nih.gov

Identification and Analysis of Mutational Hotspots

Investigations into the distribution of mutations induced by N4-aminocytidine have identified the existence of mutational hotspots. nih.gov In the analysis of mutations within the lacZ alpha region of the M13mp2 phage, several positions were found to have a significantly higher frequency of mutation than others. nih.gov

N4-Aminocytidine is a nucleoside analog that has garnered attention primarily for its mutagenic properties, which are closely linked to its interactions with various enzymes involved in nucleic acid metabolism and synthesis. Its behavior as a substrate for these enzymes dictates its incorporation into DNA and RNA, ultimately leading to its biological effects.

Enzymatic Interactions and Substrate Recognition

Substrate Properties for DNA Polymerases

N4-Aminocytidine is metabolized within cells into N4-aminodeoxycytidine 5'-triphosphate (dCamTP), which serves as a substrate for DNA polymerases. nih.gov This incorporation into DNA is a key mechanism behind its mutagenic effects. nih.gov

Efficiency of Incorporation by Prokaryotic DNA Polymerases

Studies using the large fragment of E. coli DNA polymerase I (Klenow enzyme), a prokaryotic DNA polymerase, have shown that dCamTP can be efficiently incorporated into polynucleotides. It is incorporated in place of dCTP opposite guanine (B1146940). nih.govnih.gov While less efficient, it can also be incorporated to a significant extent in place of dTTP opposite adenine (B156593). nih.govnih.gov The ratio of dCamTP incorporation to natural nucleotide incorporation by E. coli DNA polymerase I large fragment was found to be 1/2 when substituting cytosine and 1/30 when substituting thymine (B56734). nih.gov

An interactive table illustrating the incorporation efficiency of dCamTP by E. coli DNA polymerase I large fragment is shown below:

| Substitute for | Template Base | Relative Incorporation Efficiency (dCamTP/Natural Nucleotide) |

| Cytosine | Guanine | 1/2 |

| Thymine | Adenine | 1/30 |

Efficiency of Incorporation by Eukaryotic DNA Polymerases

Eukaryotic DNA polymerases also utilize dCamTP as a substrate. DNA polymerase alpha from a mouse cell line, a eukaryotic polymerase, catalyzes the efficient incorporation of dCamTP into DNA in place of dCTP opposite guanine. nih.gov Similar to prokaryotic polymerases, it also incorporates dCamTP, albeit less efficiently, in place of dTTP opposite adenine. nih.gov These observations highlight the erroneous nature of dCamTP as a substrate for DNA synthesis in both prokaryotic and eukaryotic systems. nih.gov

Specificity of N4-Aminocytosine Base Pairing in Enzymatic Synthesis

The incorporation of N4-aminodeoxycytidine 5'-triphosphate into DNA by DNA polymerases leads to base-pair transitions. nih.govnih.gov The N4-aminocytosine residue in the DNA template can be read by E. coli DNA polymerase I as efficiently as cytosine, resulting in the incorporation of guanine opposite to it. nih.gov This mispairing contributes to the mutagenic activity of N4-aminocytidine, inducing both adenine-thymine (A-T) to guanine-cytosine (G-C) and G-C to A-T transitions. nih.gov

Substrate Recognition by RNA Polymerases

While the primary focus of research on N4-aminocytidine has been its interaction with DNA polymerases due to its mutagenic effects via DNA incorporation, some studies touch upon related modified nucleosides and RNA. N4-allylcytidine, a different N4-modified cytidine (B196190) analog, has been shown to be incorporated into RNA through in vitro transcription. semanticscholar.org This suggests that modifications at the N4 position of cytidine can be recognized and processed by enzymes involved in RNA synthesis, although the specific interaction of N4-aminocytidine with RNA polymerases is not as extensively documented as its interaction with DNA polymerases in the provided search results.

Interaction with Nucleoside Kinases and Phosphorylases

For N4-aminocytidine to be incorporated into DNA, it must first be converted to its deoxyribonucleotide triphosphate form (dCamTP). This conversion typically involves phosphorylation steps catalyzed by nucleoside kinases. While the search results directly mention the metabolism of N4-aminocytidine into dCamTP within cells nih.gov, they also note that the greater mutagenic activity of the riboside form (N4-aminocytidine) compared to the deoxyriboside form (N4-amino-2'-deoxycytidine) in certain bacteria is ascribed to the lack of deoxycytidine kinase in those cells. nih.govnih.gov This implies that nucleoside kinases, specifically deoxycytidine kinase, play a role in the metabolic activation of N4-aminocytidine by phosphorylating the deoxyribose form. Research on other N4-modified cytidines, such as N4-acetyl-2'-deoxycytidine, indicates that some pyrimidine (B1678525) nucleoside analogues with modifications at the nucleobase can be accepted as substrates by nucleoside kinases like BsdCK. nih.gov

Substrate Properties for Cytidine Deaminases

Cytidine deaminases (CDAs) are enzymes that catalyze the hydrolytic deamination of cytidine and 2'-deoxycytidine (B1670253) to uridine (B1682114) and 2'-deoxyuridine, respectively. researchgate.net Research indicates that N4-aminocytidine can be a substrate for cytidine deaminase. A cytidine deaminase preparation obtained from E. coli was shown to catalyze the decomposition of N4-aminocytidine into uridine and hydrazine (B178648). nih.gov This deamination pathway represents a potential metabolic fate for N4-aminocytidine, converting it into uridine, which can then be further metabolized. nih.gov This conversion is part of a proposed metabolic pathway for N4-aminocytidine in E. coli, which involves the formation of both dCamTP and deoxycytidine 5'-triphosphate, with the latter being initiated by the conversion of N4-aminocytidine into uridine. nih.gov

Processing by DNA Repair Enzymes (e.g., DNA Glycosylases, Mismatch Repair)

The mutagenic potential of N4-aminocytidine is closely linked to its ability to be metabolized to its deoxyribonucleotide triphosphate form and subsequently incorporated into DNA. Studies, primarily in Escherichia coli, have shown that N4-aminodeoxycytidine triphosphate can be incorporated into DNA during replication. ctdbase.orgdelta-f.com This incorporation can occur as a substitute for either cytosine or thymine, leading to erroneous base pairing. ctdbase.orgglentham.comuni.lu The ambivalent base-pairing behavior of N4-aminocytosine is thought to arise from tautomerism between its amino and imino forms, allowing it to potentially pair with both guanine and adenine. glentham.comuni.lu

The incorporation of N4-aminodeoxycytidine triphosphate into polynucleotides catalyzed by enzymes like E. coli DNA polymerase I large fragment has been investigated. The ratio of N4-aminocytosine nucleotide incorporation compared to natural nucleotide incorporation has been quantified:

| Incorporated Nucleotide Analog | Paired Natural Nucleotide | Ratio of Incorporation Rate (Analog/Natural) |

| N4-aminocytosine | Cytosine | 1/2 |

| N4-aminocytosine | Thymine | 1/30 |

Furthermore, N4-aminocytosine residues present in a DNA template can be efficiently read by DNA polymerase, with guanine being incorporated opposite to them. ctdbase.org A linear relationship has been observed between the N4-aminocytosine content in DNA and the resulting mutation frequency. delta-f.com

The cellular response to the incorporation of N4-AC into DNA involves various repair pathways. The mismatch repair (MMR) system is a key surveillance mechanism that corrects errors introduced during DNA replication, including misincorporated bases and small insertion/deletion loops. Studies examining the effect of DNA mismatch repair on mutagenesis induced by nucleoside analogs have revealed that the mutagenic action of N4-aminocytidine is only weakly affected by the mismatch repair system in E. coli. labnovo.comglentham.combiosynth.com This suggests that the MMR system is not highly efficient at recognizing and correcting the mispairs formed by incorporated N4-aminocytosine. In comparative studies, the mutagenic action of other analogs, such as 3,4-dihydro-6H,8H-pyrimido[4,5-c][l,2]oxazin-7-one 2′-deoxyriboside (dP), showed high susceptibility to the mismatch repair system, while N4-aminocytidine and N4-hydroxycytidine mutagenesis were only weakly affected. labnovo.combiosynth.com Binding studies with the mismatch binding protein MutS have shown specific binding to oligonucleotide duplexes containing certain mismatches (e.g., dP-dG, dA-dC), but the binding to duplexes containing N4-aminocytidine was only weakly affected by the mismatch repair system. labnovo.combiosynth.com

Beyond misincorporation, N4-aminocytidine has also been shown to participate in the formation of DNA cross-links. Specifically, an N4-aminocytidine residue can react with an abasic site in duplex DNA to form interstrand DNA-DNA cross-links. The repair of such cross-links can potentially involve DNA glycosylases or other DNA-processing enzymes. While the precise mechanisms for the repair of N4-AC-derived cross-links are an area of ongoing research, the involvement of base excision repair (BER) glycosylases in unhooking certain types of DNA cross-links derived from abasic sites has been considered.

The limited recognition and processing of N4-aminocytidine-induced lesions by the mismatch repair system, coupled with its ability to form complex DNA adducts like interstrand cross-links, contribute to its observed mutagenic potency.

| Nucleoside Analog | Effect on Mutagenesis by Mismatch Repair (E. coli) | MutS Binding |

| N4-Aminocytidine | Weakly affected labnovo.comglentham.combiosynth.com | Weakly affected labnovo.combiosynth.com |

| N4-Hydroxycytidine | Weakly affected biosynth.com | Not specified in search results |

| 3,4-dihydro-6H,8H-pyrimido[4,5-c][l,2]oxazin-7-one 2′-deoxyriboside (dP) | High susceptibility labnovo.combiosynth.com | Strong binding to dP-dG pair labnovo.combiosynth.com |

| 2-Aminopurine (B61359) | Intermediate susceptibility labnovo.combiosynth.com | Not specified in search results |

Structural and Computational Analyses of N4 Aminocytidine and Its Adducts

Molecular Modeling and Quantum Chemical Studies

Molecular modeling and quantum chemical calculations provide valuable insights into the intrinsic properties of NA4C, its potential to mispair, the characteristics of its covalent adducts, the influence of its tautomeric forms, and its impact on DNA double helix structure. These computational approaches offer a theoretical framework to complement experimental observations.

Ab Initio Molecular Orbital Studies on Mispairing Ability

Ab initio molecular orbital methods have been employed to investigate the mispairing potential of N4-aminocytosine, the base analogue of NA4C. Studies have analyzed the intrinsic properties of N4-aminocytosine and the relative stabilities of its possible isomeric structures. The more stable isomer has been shown to possess a smaller dipole moment, suggesting that the relative stabilities of these isomers in solution are influenced by solvent polarity. nih.gov The mutagenicity of this base analogue is thought to arise from its ability to mimic both cytosine and thymine (B56734). nih.gov Computational results indicate that N4-aminocytosine can form a guanine-cytosine-like base pair more readily than cytosine itself. curtin.edu.au Conversely, an adenine-thymine-like base pair becomes less stable than a standard adenine-thymine pair when the imino-E form of N4-aminocytosine is substituted for thymine. curtin.edu.au This observation may be linked to the effects of N4-aminocytosine incorporation into replicating DNA. curtin.edu.au

Theoretical Studies of Covalently Bonded Base Pairs Involving N4-Aminocytidine

Theoretical studies, including high-level ab initio computational methods, have been conducted on unnatural covalently bonded base pairs involving N4-aminocytidine. One such example is the Gao-Orgel covalently bonded base pair, formed by the reaction of a dialdehyde (B1249045) nucleoside analogue with an N4-aminocytidine residue. kuleuven.beacs.org Semiempirical calculations on this base pair suggest it closely resembles the geometry of a Watson-Crick base pair, is planar, and minimally distorts the double-helix structure. kuleuven.be High-level theoretical studies have aimed to understand the structural and energetic features of these covalent base pair formations and how they accommodate the DNA double helix architecture. kuleuven.be The amide tautomeric form of the Gao-Orgel covalent base pair has been found to be more stable than the formyl one in theoretical studies. acs.org

Analysis of Tautomeric Forms and their Impact on Base Pairing

The tautomerism of N4-aminocytidine and its impact on base pairing have been analyzed using computational and theoretical approaches. The ambiguous base pairing properties of N4-cytidine analogues, including N4-aminocytidine derivatives, are attributed to amino-imino tautomerism. oup.com The presence of an electronegative element on the N4-amino group reduces their tautomeric constants, bringing them close to unity. oup.com Theoretical studies have examined subtle features of covalent base pairs involving N4-aminocytidine related to their tautomerism, which could influence the development of covalently bonded base-pair architecture. kuleuven.be The fact that only certain alkyl N4-aminocytidine derivatives with a hydrogen on the nitrogen at position 4 are mutagenic is consistent with a proposed mechanism where tautomerization between the amino and imino forms of N4-aminocytosine allows ambiguous base pairing, leading to mutagenesis. nih.gov While some studies on N4-hydroxycytidine (a related analogue) suggest the syn-imino form is energetically most favorable, recent theoretical studies in a water environment indicate a small energy difference between anti-imino and anti-amino forms, potentially allowing both tautomers to exist in vivo. nih.gov However, when built into RNA, the energy gap increases significantly in favor of the imino form. nih.gov

Computational Prediction of DNA Double Helix Distortion upon Incorporation

Computational methods have been utilized to predict the potential distortion of the DNA double helix upon the incorporation of N4-aminocytidine or its adducts. Molecular modeling techniques have been used to design dissociable covalently bonded base pairs that aim to replace a Watson-Crick base pair with minimal distortion of the double helix structure. pnas.org An ideal covalent base pair would closely mimic the geometry of a standard base pair, being approximately planar with glycosidic angles and distances between glycosidic carbon atoms similar to those in a standard DNA double helix. pnas.org Semiempirical quantum chemistry calculations on a covalent base pair formed from a nucleoside analogue and N4-aminocytidine suggest it closely resembles a standard base pair and minimally distorts the double helix structure. pnas.org Dynamic simulation and optimization studies have also suggested that a double helix containing this type of covalent base pair should be stable. pnas.org

Crystallographic Studies of N4-Aminocytidine-Containing Complexes (e.g., with Enzymes, Nucleic Acids)

Crystallographic studies provide experimental data on the three-dimensional structures of molecules and their complexes. While direct crystallographic studies specifically of N4-aminocytidine-containing complexes with enzymes or nucleic acids were not extensively detailed in the provided search results, related studies on modified nucleosides and DNA-repair enzymes offer insights into how such interactions might be investigated. Crystallographic analysis has been used to investigate the recognition of modified nucleotides by engineered polymerases, revealing how these polymerases mediate Watson-Crick base pairing with modified adducts within a double helix. kuleuven.be Studies on DNA-repair enzymes have also utilized crystallography to understand how these enzymes recognize and interact with damaged DNA, sometimes inducing substantial deformations in the DNA structure. uab.edu Although not specific to N4-aminocytidine, these examples highlight the power of crystallography in revealing the structural basis of enzyme-nucleic acid interactions involving modified bases.

Spectroscopic Characterization of Molecular Interactions (e.g., Infrared Spectroscopy)

Spectroscopic techniques, such as infrared (IR) spectroscopy, can provide information about the vibrational modes of molecules and their interactions, offering insights into molecular structure and hydrogen bonding. Theoretical studies on covalently bonded base pairs involving N4-aminocytidine have included the examination of their predicted IR spectra. kuleuven.beacs.org For instance, the formyl-type hydrogen bond in one such covalent base pair is characterized by a highly IR active O-H stretching vibrational mode predicted at a specific wavenumber. acs.org The N-H stretching vibration in the amide tautomeric form of this covalent base pair is also predicted at a particular wavenumber based on theoretical calculations. acs.org While the search results did not provide experimental IR spectroscopic data specifically for N4-aminocytidine complexes, the inclusion of IR spectra analysis in theoretical studies underscores its relevance for characterizing the molecular interactions and tautomeric forms of NA4C and its adducts. Infrared spectroscopy is a known technique for characterizing DNA structures and molecular interactions within nucleic acids. researchgate.net

Applications of N4 Aminocytidine in Chemical Biology Research

Utilization as a Research Probe for Nucleic Acid Replication Fidelity

N4-Aminocytidine serves as a valuable tool for investigating the fidelity of nucleic acid replication. Its incorporation into DNA can lead to mispairing events during replication, providing insights into the mechanisms by which DNA polymerases select and incorporate nucleotides. Studies have shown that N4-aminocytidine can be metabolized within cells into its deoxy form, N4-aminodeoxycytidine 5'-triphosphate (dCamTP). nih.govosti.gov This analog can then be incorporated into DNA by DNA polymerases. nih.govresearchgate.net

Research using Escherichia coli DNA polymerase I has demonstrated that dCamTP can be incorporated into polynucleotides not only in place of dCTP opposite guanine (B1146940) but also, to a lesser extent, in place of dTTP opposite adenine (B156593). nih.govnih.gov This erroneous incorporation highlights the potential of N4-aminocytidine to induce base-pair transitions. nih.govnih.gov Furthermore, N4-aminocytosine residues incorporated into a template strand can be misread by DNA polymerases, leading to the incorporation of guanine opposite N4-aminocytosine, similar to how cytosine is read. nih.gov These findings underscore N4-aminocytidine's utility in probing the accuracy and error-prone nature of DNA replication machinery.

Application in Induced Mutagenesis Studies in Microorganisms and Cells

N4-Aminocytidine is a known potent mutagen in various organisms, including bacteria such as E. coli and Salmonella typhimurium, as well as in mammalian cell lines and Drosophila melanogaster. nih.govosti.govnih.govscbt.com Its mutagenic effect is primarily attributed to the induction of base-pair transitions, specifically both adenine-thymine (AT) to guanine-cytosine (GC) and guanine-cytosine (GC) to adenine-thymine (AT) transitions. nih.govnih.gov Analysis of DNA from mutated phages and bacteria treated with N4-aminocytidine has confirmed the prevalence of these transition mutations, with no detectable transversions. nih.govnih.gov

Studies in E. coli have shown a linear relationship between the cellular content of N4-aminocytosine in DNA and the observed mutation frequency, providing strong evidence that the incorporation of N4-aminocytidine into DNA is the direct cause of the induced mutations. osti.gov The metabolic conversion of N4-aminocytidine to dCamTP and its subsequent incorporation into DNA are considered key steps in this mutagenic pathway. nih.govosti.gov Research in mammalian cells has also indicated that N4-aminodeoxycytidine 5'-triphosphate can be incorporated into newly synthesized DNA, substituting for either dCTP or dTTP, and this erroneous incorporation is believed to be responsible for the induced mutations. researchgate.net

Data on the types of mutations induced by N4-aminocytidine in M13mp2 phage-infected Escherichia coli revealed that out of 89 analyzed mutants, the vast majority had single point mutations, all of which were transitions. nih.gov

| Mutation Type | Frequency |

| AT to GC Transition | Approximately equal to GC to AT |

| GC to AT Transition | Approximately equal to AT to GC |

| Transversions | Not detected |

| Deletions/Insertions | Not found |

This data supports the mechanism involving misincorporation and misreplication due to the modified cytosine structure. nih.gov

Use in the Design and Enzymatic Synthesis of Modified Oligonucleotides

N4-Aminocytidine and its derivatives have been explored for their utility in the design and enzymatic synthesis of modified oligonucleotides. The incorporation of modified nucleotides into synthetic DNA sequences allows for alterations in the chemical properties of oligonucleotides, broadening their potential applications. mdpi.com

Studies investigating the acceptance of modified nucleotides by terminal deoxynucleotidyl transferase (TdT), an enzyme used in template-independent enzymatic oligonucleotide synthesis (TiEOS), have shown that nucleotides containing N4-aminocytosine can be accepted by TdT. mdpi.comdntb.gov.ua This indicates the feasibility of enzymatically incorporating N4-aminocytidine into oligonucleotides, potentially allowing for the synthesis of 3'-terminally modified sequences. mdpi.com While N4-amino-dCTP appeared to be a moderate substrate for TdT compared to native nucleoside triphosphates, its incorporation suggests the possibility of generating oligonucleotides with hydrazine (B178648) modifications. mdpi.com Such modified oligonucleotides could be further functionalized or cross-linked to other biomolecules or surfaces. mdpi.com

Development of DNA Cross-linking Agents Based on N4-Aminocytidine Reactivity

The chemical reactivity of the N4-amino group in N4-aminocytidine has been leveraged in the development of DNA cross-linking agents. Interstrand DNA-DNA cross-links (ICLs) are highly cytotoxic lesions that can block essential DNA processes like replication and transcription. nih.govresearchgate.net Understanding and synthetically creating site-specific ICLs is crucial for studying DNA repair pathways and developing new therapeutic agents. nih.govresearchgate.net

Protocols have been developed for the high-yield preparation of interstrand DNA-DNA cross-links involving the reaction of an N4-aminocytidine residue with an abasic site (Ap site) on the opposing strand of a DNA duplex. nih.govacs.orgumsystem.edu This reaction forms a stable hydrazone-based covalent cross-link. nih.gov The formation of this cross-link is achieved through the reaction of the nucleophilic N4-amino group of the modified cytosine with the electrophilic aldehyde of the Ap site. umsystem.edu This approach provides a method for introducing well-defined ICLs into DNA duplexes using readily available materials and enzymatic methods for incorporating the modified nucleoside. nih.gov These hydrazone-based cross-links are reported to be stable under physiologically relevant conditions and are useful for biophysical studies, structural analyses, and DNA repair investigations. nih.gov The reaction between Ap and N4-aminocytidine has been shown to occur with relatively short incubation times under specific conditions. umsystem.edu

Comparative Research on N4 Aminocytidine with Other Nucleoside Analogs

Comparison of Mutagenic Potency with Other Cytidine (B196190) Analogs (e.g., N4-amino-2'-deoxycytidine, N4-hydroxycytidine)

N4-Aminocytidine has been characterized as having exceptionally high mutagenic activity. Studies comparing its potency to other cytidine analogs, such as N4-amino-2'-deoxycytidine and N4-hydroxycytidine, have demonstrated significant differences. In bacterial systems like Salmonella typhimurium TA100 and TA1535, and E. coli WP2 uvrA, as well as in phage phi X174 am3, N4-aminocytidine exhibited a mutagenic potency that was reported to be two orders of magnitude greater than that of N4-amino-2'-deoxycytidine. nih.govnih.gov Furthermore, its activity was more than two orders of magnitude greater than that of N4-hydroxycytidine in these same systems. nih.govnih.gov

The higher activity observed with the riboside form (N4-aminocytidine) compared to the deoxyriboside form (N4-amino-2'-deoxycytidine) in these bacterial cells has been attributed to the limited presence or activity of deoxycytidine kinase, an enzyme necessary for phosphorylating deoxyribonucleosides, in these specific cellular contexts. nih.govnih.gov

While N4-aminocytidine is a potent mutagen, another nucleoside analog, referred to as dP in one study, has been reported to have comparable or even higher mutagenicity in E. coli, while being more stable than N4-aminocytidine. oup.com

Here is a table summarizing the comparative mutagenic potency:

| Compound | Relative Mutagenic Potency (vs. N4-amino-2'-deoxycytidine) | Relative Mutagenic Potency (vs. N4-hydroxycytidine) | Organisms Tested |

| N4-Aminocytidine | ~100x greater | >100x greater | S. typhimurium, E. coli, phage phi X174 am3 |

| N4-amino-2'-deoxycytidine | 1x (reference) | Not specified in comparison | S. typhimurium, E. coli, phage phi X174 am3 |

| N4-hydroxycytidine | Not specified in comparison | 1x (reference) | S. typhimurium, E. coli, phage phi X174 am3 |

Note: This table is based on reported relative potencies and may vary depending on the specific biological system and experimental conditions.

Mechanistic Similarities and Differences with Related Mutagenic Nucleosides

The mutagenic action of N4-aminocytidine, like other nucleoside analogs, is fundamentally linked to its ability to interfere with DNA replication and potentially transcription. Research using E. coli systems has provided insights into the mechanisms of N4-aminocytidine-induced mutagenesis. Studies indicate that N4-aminocytosine, the base analog derived from N4-aminocytidine, is incorporated into DNA during replication. osti.govosti.gov This incorporation can occur as a substitute for either cytosine or thymine (B56734), leading to C to T transitions. osti.gov Furthermore, when incorporated into the template DNA strand, the analog can direct the incorporation of either guanine (B1146940) or adenine (B156593) during replication, resulting in G to A transitions. osti.gov This ambivalent base-pairing behavior of N4-aminocytosine is thought to arise from tautomerism between its amino and imino forms, where the amino form pairs with guanine and the imino form pairs with adenine. osti.gov

Other mutagenic cytosine analogs, such as N4-hydroxycytosine, also exhibit mutagenic properties due to their ability to form base pairs with both purines (guanine and adenine). researchgate.net This suggests a shared mechanistic principle among certain N4-substituted cytosine analogs involving ambiguous base pairing arising from tautomeric shifts. researchgate.net N4-hydroxycytidine (NHC), for instance, can form stable base pairs with either guanine or adenine in the active center of viral RNA-dependent RNA polymerases, contributing to its mutagenic and antiviral effects. researchgate.netresearchgate.net

While tautomerism leading to ambiguous base pairing is a common theme, the specific structural modifications at the N4 position can influence the degree of tautomerism and the resulting base-pairing preferences, potentially explaining the differences in mutagenic potency observed between analogs like N4-aminocytidine and N4-hydroxycytidine.

Differential Metabolism and Enzymatic Processing Compared to Other Analogs

The metabolic fate and enzymatic processing of nucleoside analogs significantly influence their intracellular concentration, incorporation into nucleic acids, and ultimately, their biological activity. Studies on the metabolism of N4-aminocytidine in E. coli have revealed a proposed pathway involving its conversion to both N4-aminodeoxycytidine 5'-triphosphate and deoxycytidine 5'-triphosphate. researchgate.netnih.govosti.govnih.gov The formation of deoxycytidine 5'-triphosphate is suggested to be initiated by the conversion of N4-aminocytidine into uridine (B1682114). researchgate.netnih.govnih.gov Evidence supporting this includes the observation that E. coli cytidine deaminase can catalyze the decomposition of N4-aminocytidine into uridine and hydrazine (B178648). researchgate.netnih.govnih.gov This suggests that deamination is a significant metabolic step for N4-aminocytidine in this organism.

The incorporation of N4-aminocytidine into DNA in E. coli has been demonstrated, with the analog being present in DNA as N4-aminodeoxycytidine. researchgate.netnih.govnih.gov The level of incorporation was found to be dependent on the dose of N4-aminocytidine, and a linear relationship was observed between the N4-aminocytosine content in DNA and the induced mutation frequency. researchgate.netnih.govnih.gov This provides strong evidence that the mutagenicity of N4-aminocytidine in E. coli is directly linked to its incorporation into DNA. researchgate.netnih.govnih.gov

In comparison, other nucleoside analogs may undergo different metabolic transformations or be processed with varying efficiencies by cellular enzymes. For example, N4-hydroxycytidine (NHC), the active form of molnupiravir, is phosphorylated by host kinases to its active triphosphate form (NHC-TP), which is then incorporated into viral RNA by the viral RNA-dependent RNA polymerase. researchgate.netoup.com While NHC is primarily incorporated into RNA, studies have also shown that incubation of cells with NHC in vitro can induce mutations in bacterial, fungal, and mammalian cells, although the mechanisms may differ from RNA viruses. oup.com NHC is also rapidly eliminated in vivo, primarily through metabolism back to native nucleosides (cytidine and uridine). oup.com The differential activity of enzymes like cytidine deaminase and kinases towards various nucleoside analogs contributes to their distinct metabolic fates and ultimately, their varied biological effects and potencies. The greater mutagenic activity of N4-aminocytidine compared to N4-amino-2'-deoxycytidine in certain bacterial systems was ascribed to the lack of deoxycytidine kinase, highlighting the importance of specific enzymatic pathways in determining the activity of nucleoside analogs. nih.govnih.gov

Q & A

Q. What are the established protocols for synthesizing N4-aminocytidine, and how can researchers optimize yield?

N4-aminocytidine is synthesized via the reaction of cytidine with hydrazine-bisulfite under mild conditions. Key steps include:

- Bisulfite activation : Bisulfite facilitates cytidine modification by forming a transient adduct, enabling nucleophilic attack by hydrazine .

- Purification : Ethanol precipitation or gel electrophoresis separates the product from unreacted reagents, achieving >90% yield in cross-linking applications .

- Validation : Confirm product identity via UV spectroscopy (λmax ~270 nm for N4-aminocytidine) and mutagenicity assays in E. coli WP2 .

Q. What safety precautions are critical when handling N4-aminocytidine in laboratory settings?

Refer to GHS hazard classifications (acute toxicity, skin/eye irritation):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of aerosols (P261, P271) .

- Spill management : Absorb with diatomaceous earth, decontaminate surfaces with ethanol, and dispose via hazardous waste protocols .

Q. How is N4-aminocytidine incorporated into DNA, and what controls are essential for mutagenicity assays?

N4-aminocytidine is metabolized to N4-aminodeoxycytidine triphosphate, which incorporates into DNA during replication. Key controls include:

- Negative controls : Use wild-type E. coli or Salmonella strains (e.g., TA1535) to baseline spontaneous mutation rates .

- Positive controls : Compare with known mutagens (e.g., 4-nitroquinoline oxide) .

- Replication : Conduct triplicate assays to account for variability in mutation frequency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported mutagenic potency across model organisms?

Discrepancies in mutation rates (e.g., E. coli vs. mammalian cells) arise from differences in:

- Metabolic activation : Use liver S9 fractions (e.g., Aroclor-induced rat S9) to mimic mammalian metabolism in bacterial assays .

- Repair mechanisms : Employ DNA repair-deficient strains (e.g., uvrA mutants) to amplify mutagenic signals .

- Dosage : Optimize pulse administration during DNA synthesis phases to avoid cytotoxicity masking mutagenicity .

Q. How can N4-aminocytidine be used to generate site-specific DNA cross-links for structural or repair studies?

Protocol (adapted from Gamboa Varela & Gates, 2015):

- Step 1 : Introduce an abasic site (Ap) in a DNA duplex via enzymatic cleavage (e.g., Endonuclease IV).

- Step 2 : React Ap with N4-aminocytidine in the complementary strand to form a stable hydrazone cross-link (Figure 3) .

- Step 3 : Purify cross-linked duplexes via denaturing PAGE, ensuring >90% purity for biophysical assays .

Q. What analytical methods validate the mutagenic mechanism of N4-aminocytidine-induced base-pair transitions?

- Mass spectrometry : Detect N4-aminocytosine in hydrolyzed DNA to confirm incorporation .

- Sanger sequencing : Identify AT→GC transitions in reporter genes (e.g., trp operon reversion in E. coli) .

- Kinetic assays : Measure DNA polymerase error rates using synthetic templates containing N4-aminocytosine .

Data Analysis & Interpretation

Q. How should researchers address variability in mutation frequencies observed with N4-aminocytidine?

- Statistical rigor : Apply Fisher’s exact test or Poisson regression to compare mutation counts between treatment groups .

- Dose-response curves : Establish linearity thresholds to distinguish mutagenic effects from cytotoxic artifacts .

- Replicate validation : Cross-validate results in orthogonal systems (e.g., phage M13 vs. mammalian cell lines) .

Q. What methodologies ensure reproducibility in cross-linking experiments using N4-aminocytidine?

- Standardized oligos : Use HPLC-purified oligonucleotides with defined sequences (e.g., 5’-dC*-TATAA-Ap-3’) .

- Cross-link quantification : Analyze gel electrophoresis band intensities with software like ImageJ to calculate yield .

- Inter-lab validation : Share protocols via platforms like Bio-protocol (e.g., DOI:10.21769/BioProtoc.3278) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.